![molecular formula C7H16ClNO B2868622 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride CAS No. 1909309-34-7](/img/structure/B2868622.png)
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride
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Description
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803610-37-8 . It has a molecular weight of 179.69 . It is stored at a temperature of 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-10-7-8(5-6-9)3-2-4-8;/h2-7,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 179.69 .Scientific Research Applications
Functionalized Macrocycles from Tetra-amines
This study discusses the reaction between ethane-1,2-diamine and 3,3'-dichloropivalic acid, leading to different isomeric tetra-amine derivatives. The research highlights a pathway to synthesize pendent-arm macrocycles, indicating a method that could potentially be applied to the synthesis or functionalization of similar compounds like 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride (Bernhardt et al., 2004).
Amination of Cyclohexadienes
This study details the synthesis of various new 1-aminated-2,5-cyclohexadienes, which could be used in radical transfer hydroaminations. It suggests methodologies that might be relevant for the functionalization or reaction mechanisms of compounds with structures similar to this compound, showcasing the potential for synthesizing a wide range of aminated products (Guin et al., 2007).
Fluorescent and Chromogenic Receptor for Iron (III) Detection
This research introduces a noncyclic fluorescent receptor bearing amine and hydroxyl groups, designed for the selective sensing of Fe3+ ions. While not directly related, the use of functional groups in detection and sensing applications could provide insight into the potential applications of this compound in similar contexts (Fegade et al., 2014).
properties
IUPAC Name |
2-(cyclobutylmethoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-5-9-6-7-2-1-3-7;/h7H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOCMHBSHKJEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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